molecular formula C15H18N2O B3130846 4-[2-(Methylanilino)ethoxy]aniline CAS No. 345617-82-5

4-[2-(Methylanilino)ethoxy]aniline

Cat. No. B3130846
CAS RN: 345617-82-5
M. Wt: 242.32 g/mol
InChI Key: YAXQQMOLTHUHEX-UHFFFAOYSA-N
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Description

“4-[2-(Methylanilino)ethoxy]aniline” is a synthetic compound with the molecular formula C15H18N2O . It has a molecular weight of 242.32 .


Molecular Structure Analysis

The molecular structure of “4-[2-(Methylanilino)ethoxy]aniline” can be represented by the SMILES notation: CN(CCOC1=CC=C(C=C1)N)C2=CC=CC=C2 .

Scientific Research Applications

Chemical Synthesis and Reactions

4-[2-(Methylanilino)ethoxy]aniline, as a derivative of aniline, plays a crucial role in various chemical synthesis processes. Studies have shown that aniline derivatives are involved in significant reactions like deoxygenation and displacement processes. For example, the transformation of 2-Cyano-3-hydroxyquinoxaline 1-oxide with aniline results in the formation of 2-anilino-quinoxalines, highlighting the reactivity of these compounds in chemical synthesis (Ahmad et al., 1965).

Environmental Studies and Ozonation Processes

Aniline derivatives are key in environmental studies, particularly in understanding the reactions with ozone. Anilines, including substituted derivatives, show high reactivity towards ozone, crucial in the degradation process in environmental applications. For instance, in ozonation studies, it was found that aniline derivatives undergo different transformation pathways, indicating their significant role in environmental reactions (Tekle-Röttering et al., 2016).

Applications in Material Science

In the field of material science, aniline derivatives are used in the synthesis of various polymers. The oxidation of aniline and its derivatives, including methyl-, methoxy-, or ethoxy-substituted aniline, leads to the formation of diverse polymer morphologies. This is particularly relevant in the creation of nanotubes and hollow microspheres, demonstrating the versatility of aniline derivatives in polymer chemistry (Luo et al., 2011).

Medical Research

In medical research, aniline derivatives are explored for their potential in inhibiting certain bacterial growth. Studies have shown that substituted anilines can act as inhibitors against specific bacterial DNA polymerases. For example, research into substituted 6-anilinouracils revealed their inhibitory effects on bacterial growth, indicating the potential medicinal applications of these compounds (Zhi et al., 2003).

Electrorheological and Conductive Properties

Aniline derivatives exhibit unique electrorheological and conductive properties. The synthesis and study of polymers like poly(aniline-co-o-ethoxyaniline) reveal their potential in applications requiring electrical conductivity and specific rheological properties. This includes their use in creating electrorheological fluids, which have applications in various industrial and technological fields (Clioi et al., 1999).

Safety and Hazards

“4-[2-(Methylanilino)ethoxy]aniline” is classified as an irritant . For safety data sheet (SDS) and more detailed safety information, please refer to the supplier’s resources .

properties

IUPAC Name

4-[2-(N-methylanilino)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)11-12-18-15-9-7-13(16)8-10-15/h2-10H,11-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXQQMOLTHUHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Methylanilino)ethoxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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